

Application Notes and Protocols: C9

Microtubule Disassembly Assay

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Compound of Interest

Compound Name: C9-200

Cat. No.: B15575938

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Introduction

Compound C9 is identified as a potent microtubule-depolymerizing agent, exhibiting significant anti-angiogenic and vascular-disrupting effects.[1][2] Its mechanism of action involves binding to the colchicine site on tubulin, leading to the disruption of microtubule dynamics.[3] This interference with the microtubule cytoskeleton subsequently modulates critical signaling pathways, including the Raf-MEK-ERK and Rho/Rho kinase pathways, which are pivotal in cell proliferation, migration, and survival.[1][2][3]

These application notes provide a detailed protocol for an in vitro microtubule disassembly assay to characterize the effects of Compound C9. The protocol is based on a widely used fluorescence-based method that monitors the change in microtubule polymer mass.

Data Presentation

The following table summarizes hypothetical quantitative data from a C9 microtubule disassembly assay. This data can be used as a reference for expected results.

Compound	Concentration (μM)	Maximum Rate of Depolymerization (RFU/min)	Extent of Depolymerization (% of Control)	IC50 (μM)
Vehicle (DMSO)	-	50	100	-
Compound C9	0.1	150	85	1.5
1	450	55		
10	950	20		
100	1200	5		
Nocodazole (Control)	10	1050	15	0.8

Table 1: Quantitative Analysis of Microtubule Depolymerization Induced by Compound C9. Relative Fluorescence Units (RFU). The IC50 value represents the concentration of a compound that is required for 50% inhibition of microtubule polymerization.

Experimental Protocols

In Vitro Fluorescence-Based Microtubule Disassembly Assay

This protocol describes the procedure for measuring the depolymerization of pre-formed microtubules upon the addition of Compound C9. The assay relies on the fluorescence enhancement of a reporter dye that incorporates into microtubules during polymerization.

Materials and Reagents:

- Purified Tubulin (>99% pure)
- General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
- GTP Solution (100 mM)
- Glycerol

- Fluorescent Reporter Dye (e.g., DAPI)
- Compound C9 (dissolved in DMSO)
- Nocodazole (positive control, dissolved in DMSO)
- Paclitaxel (stabilizing agent, dissolved in DMSO)
- 96-well black, flat-bottom plates
- Temperature-controlled fluorescence plate reader

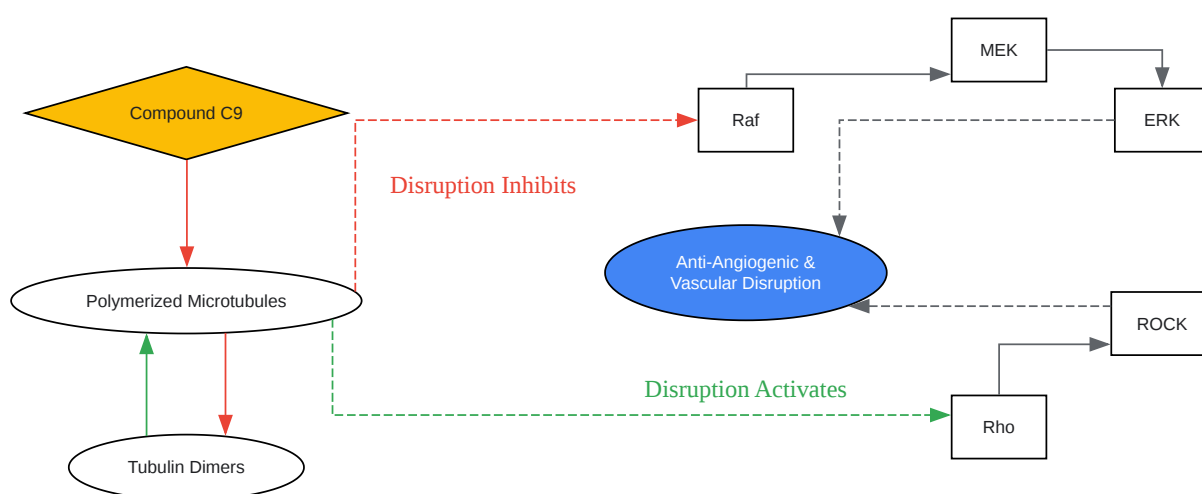
Experimental Procedure:

- Reagent Preparation:
 - Prepare a tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol. Keep on ice.
 - Prepare serial dilutions of Compound C9 and Nocodazole in General Tubulin Buffer. The final DMSO concentration should not exceed 1%.
 - Prepare a control solution with DMSO (vehicle control).
- Microtubule Polymerization:
 - Pipette 50 μ L of the tubulin solution into the wells of a pre-warmed (37°C) 96-well plate.
 - Incubate the plate at 37°C for 30-60 minutes to allow for microtubule polymerization to reach a steady state.
 - Monitor polymerization by measuring the fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm for DAPI) every minute. The fluorescence will plateau when polymerization is complete.
- Induction of Disassembly:

- Once the polymerization has reached a plateau, add 5 μ L of the diluted Compound C9, Nocodazole, or vehicle control to the respective wells.
- Immediately resume fluorescence measurements every minute for an additional 30-60 minutes to monitor microtubule depolymerization, which is observed as a decrease in fluorescence.
- Data Analysis:
 - For each concentration of Compound C9, calculate the initial rate of depolymerization from the linear phase of the fluorescence decay curve.
 - Determine the extent of depolymerization by comparing the final fluorescence reading to the initial plateau fluorescence.
 - Plot the rate or extent of depolymerization against the logarithm of the Compound C9 concentration to determine the IC₅₀ value.

Mandatory Visualization

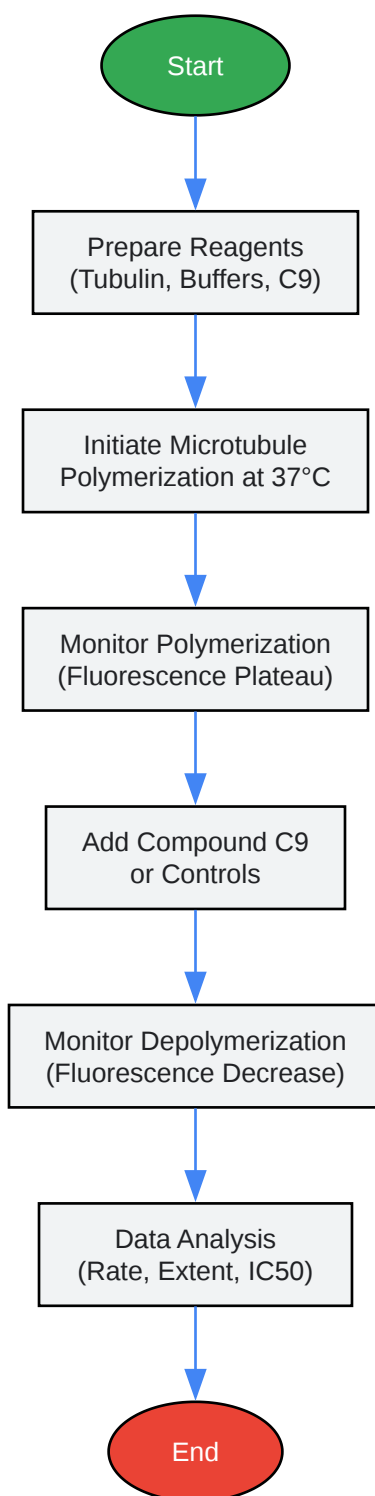
Signaling Pathways Affected by Compound C9



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Caption: Signaling pathways modulated by Compound C9's effect on microtubules.

Experimental Workflow for C9 Microtubule Disassembly Assay



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Caption: Workflow for the in vitro C9 microtubule disassembly assay.

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References

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